![molecular formula C21H25N7O B10991257 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10991257.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring, a triazole ring, and a piperidine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Formation of the Triazole Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine, triazole, and piperidine intermediates through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide
- **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide
- **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H22N6O
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A pyrimidine ring which is known for its role in various biological activities.
- A triazole moiety , which enhances biological efficacy and is often associated with antifungal and antibacterial properties.
- A piperidine ring , contributing to the overall pharmacokinetic profile.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines such as:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
A study demonstrated that triazole-containing compounds could inhibit cell proliferation with IC50 values ranging from 10 to 50 µM in these cell lines .
Antimicrobial Activity
The presence of the triazole group suggests potential antimicrobial activity. Compounds featuring triazole rings have been reported to possess:
- Antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal activities, particularly against Candida species.
In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 30 µM against HeLa cells. This suggests a promising avenue for further development in cancer therapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that a related structure demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitutions, amide couplings, or cyclization strategies. Key steps include:
- Core assembly : Reacting a 4,6-dimethylpyrimidine precursor with a piperidine-3-carboxamide intermediate.
- Triazole incorporation : Introducing the 1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution on a chloromethyl intermediate .
- Optimization : Varying solvents (e.g., DMF, THF), temperatures (60–120°C), and catalysts (e.g., Pd for cross-couplings). Purity is monitored via TLC, HPLC, or LCMS (e.g., ESIMS m/z validation) .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substituent positions (e.g., dimethylpyrimidine protons at δ 2.15–2.23 ppm, triazole protons at δ 7.80–8.63 ppm) .
- Mass Spectrometry (MS) : ESIMS or HRMS to validate molecular weight (e.g., observed m/z vs. calculated).
- HPLC/LCMS : Assess purity (>95%) and retention times under reverse-phase conditions (C18 columns, acetonitrile/water gradients) .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C).
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
- Solution stability : Test in buffers (pH 3–9) and solvents (DMSO, ethanol) over 72 hours .
Advanced Research Questions
Q. How can the compound’s mechanism of action be elucidated using in vitro and computational approaches?
- Target identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) or receptor binding studies (radioligand displacement) .
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., triazole binding to catalytic residues). Validate with mutagenesis studies .
- Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream effects .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Orthogonal assays : Compare IC50 values using fluorescence-based vs. radiometric assays.
- Purity verification : Re-analyze batches via LCMS to rule out impurities (>98% purity required) .
- Contextual factors : Account for cell line variability (e.g., HEK293 vs. HeLa), incubation times, and serum concentrations .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or carcinogenicity. Cross-validate with zebrafish or in vitro cytotoxicity assays (MTT, LDH release) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize potency?
- Scaffold modification : Replace triazole with other heterocycles (e.g., imidazole) or alter pyrimidine substituents (e.g., halogenation) .
- Bioisosteric replacement : Substitute the piperidine carboxamide with sulfonamide or urea groups to enhance binding affinity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE or Schrödinger .
Properties
Molecular Formula |
C21H25N7O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N7O/c1-15-10-16(2)25-21(24-15)27-9-3-4-18(12-27)20(29)26-19-7-5-17(6-8-19)11-28-14-22-13-23-28/h5-8,10,13-14,18H,3-4,9,11-12H2,1-2H3,(H,26,29) |
InChI Key |
UMFMGTMKVGWPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.